Cas no 26910-40-7 (α-Chloroethyl Phenyl Sulfoxide)
α-Chloroethyl Phenyl Sulfoxide Chemical and Physical Properties
Names and Identifiers
-
- Benzene, [(1-chloroethyl)sulfinyl]-
- 1-chloroethylsulfinylbenzene
- ((1-Chloroethyl)sulfinyl)benzene
- 26910-40-7
- [(1-chloroethyl)sulfinyl]benzene
- AKOS030255166
- (1-Chloroethanesulfinyl)benzene
- alpha-Chloroethyl Phenyl Sulfoxide
- DTXSID30495627
- 1-chloroethylsulfinyl-benzene
- SCHEMBL8107422
- starbld0033006
- α-Chloroethyl Phenyl Sulfoxide
-
- Inchi: 1S/C8H9ClOS/c1-7(9)11(10)8-5-3-2-4-6-8/h2-7H,1H3
- InChI Key: BBMQOZBKWBVOOF-UHFFFAOYSA-N
- SMILES: ClC(C)S(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 188.00637
- Monoisotopic Mass: 188.0062638g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 36.3Ų
Experimental Properties
- PSA: 17.07
α-Chloroethyl Phenyl Sulfoxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C363660-10mg |
α-Chloroethyl Phenyl Sulfoxide |
26910-40-7 | 10mg |
$ 64.00 | 2023-04-18 | ||
| TRC | C363660-25mg |
α-Chloroethyl Phenyl Sulfoxide |
26910-40-7 | 25mg |
$ 110.00 | 2023-04-18 | ||
| TRC | C363660-50mg |
α-Chloroethyl Phenyl Sulfoxide |
26910-40-7 | 50mg |
$ 178.00 | 2023-04-18 | ||
| TRC | C363660-100mg |
α-Chloroethyl Phenyl Sulfoxide |
26910-40-7 | 100mg |
$ 316.00 | 2023-04-18 | ||
| TRC | C363660-250mg |
α-Chloroethyl Phenyl Sulfoxide |
26910-40-7 | 250mg |
$ 747.00 | 2023-04-18 | ||
| TRC | C363660-500mg |
α-Chloroethyl Phenyl Sulfoxide |
26910-40-7 | 500mg |
$ 1235.00 | 2023-04-18 |
α-Chloroethyl Phenyl Sulfoxide Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on α-Chloroethyl Phenyl Sulfoxide
α-Chloroethyl Phenyl Sulfoxide (CAS No. 26910-40-7): A Comprehensive Overview
α-Chloroethyl Phenyl Sulfoxide, identified by its CAS number 26910-40-7, is a significant compound in the field of pharmaceutical and chemical research. This compound, characterized by its α-chloroethyl phenyl sulfoxide structure, has garnered attention due to its versatile applications in medicinal chemistry and synthetic organic chemistry. The unique combination of functional groups in its molecular framework makes it a valuable intermediate in the development of various bioactive molecules.
The chemical properties of α-Chloroethyl Phenyl Sulfoxide make it particularly useful in the synthesis of pharmacologically active agents. Its sulfoxide moiety contributes to its reactivity, enabling it to participate in a wide range of chemical transformations. These transformations are crucial for the construction of complex molecular architectures, which are often required in drug design and development. The presence of the chloroethyl group further enhances its utility as a synthetic building block, allowing for further functionalization and derivatization.
In recent years, there has been a growing interest in exploring the potential of α-Chloroethyl Phenyl Sulfoxide in the development of novel therapeutic agents. Research studies have highlighted its role as a key intermediate in the synthesis of compounds with antimicrobial and anti-inflammatory properties. For instance, derivatives of this compound have been investigated for their ability to modulate specific biological pathways, leading to promising results in preclinical trials. These findings underscore the importance of α-Chloroethyl Phenyl Sulfoxide in advancing drug discovery efforts.
The synthetic methodologies involving α-Chloroethyl Phenyl Sulfoxide have also seen significant advancements. Modern techniques in organic synthesis have enabled researchers to access this compound with high purity and yield, facilitating its use in large-scale applications. Additionally, catalytic processes have been developed to enhance the efficiency of reactions involving this intermediate, reducing the environmental impact of synthetic protocols. Such innovations are crucial for sustainable pharmaceutical manufacturing.
From a mechanistic standpoint, α-Chloroethyl Phenyl Sulfoxide exhibits interesting reactivity patterns that make it a fascinating subject of study. Its sulfoxide group can undergo nucleophilic substitution reactions, while the chloroethyl moiety can participate in various coupling reactions. These characteristics have been exploited to develop novel synthetic strategies for complex molecules. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl or vinyl groups at specific positions within the molecule, expanding its synthetic utility.
The pharmacological significance of α-Chloroethyl Phenyl Sulfoxide cannot be overstated. Studies have demonstrated its potential as a lead compound for the development of new drugs targeting various diseases. Its ability to interact with biological targets such as enzymes and receptors has been explored in detail. By modifying its structure through chemical synthesis, researchers can fine-tune its pharmacological properties, leading to enhanced efficacy and reduced side effects. This underscores the importance of structural diversity in drug design.
In conclusion, α-Chloroethyl Phenyl Sulfoxide (CAS No. 26910-40-7) is a multifaceted compound with broad applications in pharmaceutical research and chemical synthesis. Its unique structural features and reactivity patterns make it an invaluable tool for developing novel therapeutic agents. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an even greater role in advancing medical science and drug discovery efforts worldwide.
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